Product packaging for Ethyl 2-amino-5,5,5-trifluoropentanoate(Cat. No.:CAS No. 1260582-75-9)

Ethyl 2-amino-5,5,5-trifluoropentanoate

Cat. No.: B2586210
CAS No.: 1260582-75-9
M. Wt: 199.173
InChI Key: MZXWLIZWWJYYOP-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Synthetic Organic Chemistry and Chemical Biology

The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern drug design and materials science. tandfonline.commdpi.com Approximately 30% of newly approved drugs contain fluorine, a testament to its beneficial effects. rsc.org The unique properties of fluorine, the most electronegative element, allow it to exert profound influences on a molecule's characteristics. degruyter.comcnaldrubber.com

The substitution of hydrogen with fluorine leads to significant changes in a molecule's physical and chemical profile. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with an average bond energy around 480 kJ/mol. nbinno.comwikipedia.org This inherent strength makes fluorinated compounds exceptionally stable and resistant to metabolic degradation, which is a highly desirable trait in pharmaceutical development as it can prolong a drug's half-life. nbinno.commolecularcloud.org

Fluorine's high electronegativity creates a strong dipole moment in the C-F bond and exerts a powerful electron-withdrawing effect on the rest of the molecule. cnaldrubber.comnih.gov This can significantly alter the acidity (pKa) of nearby functional groups, influencing how the molecule interacts with biological targets like enzymes or receptors. nih.gov Furthermore, replacing hydrogen with fluorine can increase a molecule's lipophilicity (fat-solubility), which may enhance its ability to cross biological membranes, a critical factor for drug efficacy. nbinno.comnih.gov

Interactive Table: Influence of Fluorine Substitution on Molecular Properties
PropertyEffect of Fluorine SubstitutionConsequence in Chemical and Biological Systems
Metabolic StabilityIncreased due to the high strength of the C-F bond. nbinno.comnih.govEnhanced resistance to enzymatic degradation, longer biological half-life. molecularcloud.org
LipophilicityGenerally increases, enhancing fat-solubility. nbinno.comnih.govImproved permeability across cell membranes and the blood-brain barrier. molecularcloud.org
Acidity/Basicity (pKa)Altered due to fluorine's strong electron-withdrawing inductive effect. nih.govModified binding affinities with biological targets and altered reactivity. molecularcloud.org
ConformationCan induce specific molecular shapes and conformations due to steric and electronic effects.Can lock a molecule into a bioactive conformation, improving target selectivity.
Binding AffinityCan form weak hydrogen bonds and other non-covalent interactions with protein receptors. molecularcloud.orgEnhanced drug-receptor interactions and increased potency.

Fluorinated building blocks are specialized chemical intermediates that contain one or more fluorine atoms and are used to construct more complex molecules. nbinno.commolecularcloud.org Employing these pre-fluorinated components is a dominant strategy in drug discovery and materials science. tandfonline.com This approach allows chemists to introduce fluorine into a target structure with high precision, avoiding the harsh or non-selective conditions that direct fluorination might require. These building blocks are essential for the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and advanced polymers, where the unique properties of fluorine are leveraged to enhance performance and stability. nbinno.comyoutube.comalfa-chemistry.com

α-Amino Acid Esters as Versatile Chiral Scaffolds

α-Amino acid esters are derivatives of natural amino acids, which are the fundamental constituents of proteins. They are considered highly versatile scaffolds in organic synthesis, particularly due to their inherent chirality. nih.gov

α-Amino acid esters possess multiple reactive sites—the amino group, the ester group, the α-carbon, and the side chain—which serve as "functional group handles" for chemical modification. This structural feature allows for a wide range of transformations, enabling the synthesis of a diverse array of complex molecules, including peptides, peptidomimetics, and other biologically active compounds. acs.org

Asymmetric synthesis is the synthesis of a chiral compound in an enantiomerically pure form. ankara.edu.tr One of the most established strategies in this field is "chiral pool" synthesis, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. ankara.edu.trresearchgate.netddugu.ac.in α-Amino acids and their ester derivatives are cornerstones of the chiral pool. researchgate.netstudysmarter.co.uk The pre-existing stereocenter at the α-carbon can be used to control the stereochemical outcome of subsequent reactions, allowing for the creation of new chiral centers with high predictability and efficiency. ankara.edu.tr

Contextualization of Ethyl 2-amino-5,5,5-trifluoropentanoate within Fluorinated Amino Acid Research

This compound stands at the intersection of the two fields discussed above. It is both a fluorinated building block and a chiral α-amino acid ester, embodying the advantages of each class. The presence of the terminal trifluoromethyl group confers the benefits of fluorine substitution, such as enhanced metabolic stability and modified electronic properties. nih.gov

This compound is a fluorinated analogue of norvaline, a naturally occurring amino acid. nih.gov This relationship makes it a valuable tool for researchers studying peptide and protein structure and function, allowing them to probe the effects of fluorine substitution in biological systems. The parent acid of this ester, (S)-2-amino-5,5,5-trifluoropentanoic acid, has played a crucial role in the development of bioactive compounds, most notably as a key component of avagacestat, a γ-secretase inhibitor investigated for the treatment of Alzheimer's disease. nih.gov Therefore, this compound serves as a specialized and powerful building block for the synthesis of advanced, high-value molecules in pharmaceutical and chemical research.

Unique Contributions of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group imparts a range of beneficial properties to amino acid structures, which are not achievable with a simple methyl group or other substituents. mdpi.com Its influence stems from the high electronegativity of the fluorine atoms, leading to significant changes in the molecule's characteristics. iris-biotech.de

Key Physicochemical Alterations:

Enhanced Lipophilicity: The -CF3 group is known to increase the lipophilicity of a molecule. mdpi.comiris-biotech.de This property can improve a drug candidate's ability to cross biological membranes, potentially enhancing its bioavailability and cellular uptake. mdpi.comnbinno.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. mdpi.com This strength makes the trifluoromethyl group resistant to metabolic degradation by enzymes, which can prolong the half-life of a drug in the body. nbinno.commdpi.com

Electronic Effects: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the acidity or basicity of nearby functional groups. nbinno.comiris-biotech.de This can influence hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors, potentially leading to enhanced binding affinity. mdpi.com

Steric and Conformational Influence: The trifluoromethyl group is bulkier than a methyl group and can impact the conformation of peptides. mdpi.comiris-biotech.de This steric requirement can induce specific secondary structures, such as β-turns, which can be advantageous in designing peptides with defined shapes for receptor binding. iris-biotech.de

Spectroscopic Probe: Since fluorine does not naturally occur in most biological systems, the 19F nucleus provides a unique spectroscopic handle. nih.gov Fluorinated amino acids can be incorporated into peptides and proteins and studied using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to probe molecular interactions and structural changes in complex biological environments without background interference. nbinno.comnih.gov

The following table summarizes the comparative properties of the trifluoromethyl group versus the methyl group in the context of drug design.

PropertyTrifluoromethyl (-CF3) GroupMethyl (-CH3) GroupSignificance in Research
Electronegativity Strongly electron-withdrawingWeakly electron-donatingAlters local acidity/basicity, influences non-covalent binding interactions. nbinno.commdpi.com
Lipophilicity HighModerateCan enhance membrane permeability and bioavailability. mdpi.comiris-biotech.de
Metabolic Stability High (strong C-F bonds)Lower (susceptible to oxidation)Increases resistance to enzymatic degradation, prolonging drug half-life. nbinno.commdpi.com
Steric Size LargerSmallerInfluences molecular conformation and can improve binding selectivity. mdpi.comiris-biotech.de
NMR Signature Unique 19F signalCommon 1H signalActs as a non-invasive probe for studying molecular interactions in biological systems. nbinno.comnih.gov

Overview of Research Trajectories for Fluorinated Amino Acid Derivatives

The field of fluorinated amino acids is dynamic, with research advancing on several fronts, from fundamental synthesis to novel applications. These compounds are recognized as powerful tools for developing next-generation therapeutics and biochemical probes. nbinno.com

A second significant area is the application of fluorinated amino acids in pharmaceutical and peptide drug development . Replacing naturally occurring amino acids with their fluorinated counterparts in a peptide chain can lead to compounds with increased thermal and proteolytic stability. researchgate.net For instance, this compound is a fluorinated analog of the natural amino acid norvaline and has been instrumental in the development of avagacestat, a γ-secretase inhibitor investigated for the treatment of Alzheimer's disease. nih.gov This highlights the role of these compounds in creating more robust and effective therapeutic agents, including antibiotics and antivirals. researchgate.net

A third burgeoning research direction involves using fluorinated amino acids as probes for biochemical and structural biology studies . The unique 19F NMR signal allows for precise monitoring of protein folding, enzyme kinetics, and ligand-protein binding interactions. nbinno.com This capability is invaluable for gaining deeper insights into fundamental biological processes at the molecular level. nbinno.com Furthermore, fluorinated amino acids are being explored for their potential in materials science, including the development of novel nanomaterials and self-assembling peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12F3NO2 B2586210 Ethyl 2-amino-5,5,5-trifluoropentanoate CAS No. 1260582-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-5,5,5-trifluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXWLIZWWJYYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Amino 5,5,5 Trifluoropentanoate and Its Stereoisomers

Strategies for Introducing the Trifluoromethyl Moiety

The critical step in synthesizing Ethyl 2-amino-5,5,5-trifluoropentanoate is the introduction of the trifluoromethyl (CF₃) group onto the C5 position of a pentanoate backbone. Modern synthetic chemistry offers three primary avenues for this transformation: electrophilic, nucleophilic, and radical trifluoromethylation.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF₃⁺" synthon to a nucleophilic substrate, such as an enolate, enamine, or carbanion. Hypervalent iodine compounds, often referred to as Togni reagents, are prominent examples of effective electrophilic trifluoromethylating agents. nih.govresearchgate.net

A plausible synthetic route using this approach could begin with a suitably protected precursor, such as diethyl 2-acetamidomalonate. Deprotonation with a strong base would generate a nucleophilic enolate, which could then react with an electrophilic CF₃ source like a Togni reagent. Subsequent steps would involve selective hydrolysis, decarboxylation, and esterification to yield the target racemic amino ester.

Table 1: Key Electrophilic Trifluoromethylating Reagents

Reagent Class Example(s) Typical Substrates
Hypervalent Iodine Togni Reagents β-ketoesters, Enolates, Thiols, Alcohols
Sulfonium (B1226848) Salts Umemoto Reagents Aromatic and Heteroaromatic Compounds

The reaction mechanism for Togni reagents can be complex, sometimes involving radical pathways, but they are formally treated as electrophilic sources. nih.gov The choice of solvent and reaction conditions is crucial for optimizing the yield and selectivity of these transformations. nih.gov

Nucleophilic Trifluoromethylation Reagents and Reactions

Nucleophilic trifluoromethylation utilizes reagents that act as a source of the trifluoromethide anion ("CF₃⁻") to attack an electrophilic carbon center, such as a carbonyl group or an alkyl halide. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) and fluoroform (HCF₃) are the most widely used precursors for generating the CF₃ nucleophile. beilstein-journals.orgsemanticscholar.orgresearchgate.net

A viable strategy for synthesizing the backbone of the target compound involves the reaction of a γ-aldehyde or γ-keto ester with a CF₃ nucleophile. For instance, a protected glutamic semialdehyde derivative could be treated with the Ruppert-Prakash reagent in the presence of a fluoride (B91410) activator. This would form a trifluoromethyl carbinol, which would then require further functional group manipulations—oxidation, amination, and esterification—to arrive at this compound. Alternatively, direct trifluoromethylation of esters to form trifluoromethyl ketones has been developed, which could serve as an intermediate for subsequent conversion to the amino ester. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 2: Common Nucleophilic Trifluoromethylation Reagents

Reagent Activator/Conditions Target Electrophiles
Trimethyl(trifluoromethyl)silane (TMSCF₃) Fluoride source (e.g., TBAF, CsF) Aldehydes, Ketones, Imines, Esters
Fluoroform (HCF₃) Strong base (e.g., KHMDS, t-BuOK) Aldehydes, Ketones, Esters

The generation of the CF₃ anion from fluoroform is economically attractive, but the anion's instability requires careful control of reaction conditions to prevent decomposition into difluorocarbene. beilstein-journals.orgbeilstein-journals.org

Radical Trifluoromethylation Protocols

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (·CF₃), which can add to unsaturated systems or participate in C-H functionalization. Reagents such as trifluoroiodomethane (CF₃I), sodium triflinate (NaSO₂CF₃, Langlois' reagent), and zinc triflinate (Zn(SO₂CF₃)₂, Baran's reagent) are common sources of the ·CF₃ radical, often initiated by photoredox catalysis or a chemical oxidant.

A hypothetical radical-based synthesis could involve the addition of a ·CF₃ radical across the double bond of a precursor like ethyl 2-amino-pent-4-enoate. This reaction would form a new carbon-centered radical, which would then need to be quenched by a hydrogen atom donor to yield the desired carbon skeleton. This approach is particularly useful for late-stage functionalization and can be performed under mild, biocompatible conditions. nih.gov

Stereoselective and Asymmetric Synthesis

Since the biological activity of amino acids is highly dependent on their stereochemistry, the development of asymmetric methods to produce enantiomerically pure this compound is of paramount importance. Dynamic kinetic resolution has emerged as a particularly powerful and scalable strategy.

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a potent process that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single stereoisomer. mdpi.com This technique has been successfully applied to the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, the direct precursor to the target ethyl ester. nih.govacs.org

The process begins with the commercially available N-acetyl-2-amino-5,5,5-trifluoropentanoic acid, which is hydrolyzed under acidic conditions (e.g., 6 N HCl) to produce the racemic amino acid hydrochloride. nih.govresearchgate.net This racemic mixture then serves as the substrate for the DKR.

Ligand-Accelerated Catalysis in Resolution

The key to the DKR of 2-amino-5,5,5-trifluoropentanoic acid is the use of a chiral ligand that forms a metal complex to diastereoselectively recognize and stabilize one enantiomer of the amino acid while simultaneously catalyzing the racemization of the other. nih.govnih.gov A highly effective system employs a tridentate Schiff base ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, in the presence of a Ni(II) salt (e.g., NiCl₂). nih.govacs.org

In this process, the chiral ligand, the racemic amino acid, and the nickel(II) salt form two diastereomeric square-planar complexes. Under basic conditions (e.g., K₂CO₃ in methanol), the less thermodynamically stable diastereomer undergoes rapid epimerization at the α-carbon, converting it into the more stable diastereomer. nih.gov This dynamic transformation funnels the entire racemic starting material into a single, highly diastereomerically enriched nickel complex. nih.govresearchgate.net Subsequent disassembly of this complex with acid yields the enantiomerically pure amino acid, which can then be esterified to give the final product, Ethyl (S)-2-amino-5,5,5-trifluoropentanoate.

This ligand-accelerated DKR approach is operationally convenient and has proven to be highly efficient for large-scale synthesis, offering excellent chemical yields and high stereoselectivity. nih.govacs.org

Table 3: Optimized Conditions for Dynamic Kinetic Resolution of 2-Amino-5,5,5-trifluoropentanoic Acid HCl

Parameter Condition
Substrate Racemic 2-amino-5,5,5-trifluoropentanoic acid HCl
Chiral Ligand (S)-2-[N-(N'-benzylprolyl)amino]benzophenone
Metal Source Nickel(II) chloride (NiCl₂)
Base Potassium carbonate (K₂CO₃)
Solvent Methanol (B129727)
Temperature 50 °C
Stoichiometry (Substrate:Ligand) Excess substrate relative to the ligand

Data sourced from studies on the synthesis of the corresponding carboxylic acid. nih.govacs.org

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Hydrolysis)

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure compounds by exploiting the stereoselectivity of enzymes. Lipases, in particular, are widely used for the resolution of racemic esters through enantioselective hydrolysis, where one enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. nih.govmdpi.com This method is highly valued for its mild reaction conditions, high enantioselectivity, and environmental compatibility. semanticscholar.org

For the resolution of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL) can be employed. researchgate.netnih.gov The process involves the selective hydrolysis of one enantiomer of the amino ester. For instance, the enzyme might preferentially hydrolyze the (R)-enantiomer to (R)-2-amino-5,5,5-trifluoropentanoic acid, leaving the desired (S)-ethyl 2-amino-5,5,5-trifluoropentanoate in high enantiomeric excess (ee). mdpi.com

The efficiency of the resolution is determined by the enantiomeric ratio (E value), which is a measure of the enzyme's selectivity. High E values (typically >100) are desirable to achieve high enantiomeric excess for both the product and the unreacted substrate at around 50% conversion. semanticscholar.org Reaction conditions, including the choice of solvent (often a biphasic system of an organic solvent and an aqueous buffer), pH, and temperature, are optimized to maximize both activity and selectivity. mdpi.comd-nb.info For example, lipases like Pseudomonas fluorescens lipase have shown high selectivity in resolving various amino acid esters. nih.govsemanticscholar.org

Table 1: Representative Lipases in Kinetic Resolution of Amino Esters

Enzyme Source Organism Common Application
Lipase B (CAL-B) Candida antarctica Hydrolysis and acylation of a wide range of chiral esters and alcohols. researchgate.netnih.gov
Lipase PSIM Burkholderia cepacia Enantioselective hydrolysis of β-amino carboxylic esters. mdpi.comsemanticscholar.org
Lipase AK Pseudomonas fluorescens Stereoselective catalyst for the kinetic resolution of various esters. mdpi.com

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a classical yet robust strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of this compound, an Evans oxazolidinone auxiliary is a common choice. wikipedia.orgnih.gov The synthesis would begin with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, to form an N-acyloxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which then undergoes a diastereoselective electrophilic amination. Reagents such as di-tert-butyl azodicarboxylate (DBAD) can be used for this purpose. Subsequent removal of the auxiliary under mild conditions yields the enantiomerically enriched α-amino acid derivative.

Another effective class of auxiliaries includes camphorsultams (Oppolzer's sultams). wikipedia.org The N-enoyl derivative of a camphorsultam can undergo stereoselective conjugate addition reactions. A related approach involves the use of sulfinyl chiral auxiliaries, where diastereoselective addition to N-tert-butanesulfinyl imines provides access to chiral amines and amino acids. bioorganica.com.ua These methods have proven effective for the synthesis of various fluorinated amino acids. bioorganica.com.uanih.gov

Asymmetric Catalysis for α-Amino Acid Derivatization

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it requires only a catalytic amount of a chiral entity to generate large quantities of a chiral product.

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. While specific applications to this compound are not extensively documented, general organocatalytic methods for α-amino acid synthesis can be adapted. For instance, cinchona alkaloid-derived thiourea (B124793) catalysts have been used in enantioselective tandem Michael addition-cyclization reactions. nih.gov Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts is another powerful strategy for the asymmetric alkylation of glycine (B1666218) Schiff base derivatives, which could be applied using a suitable trifluoroethylating agent.

Transition Metal-Catalyzed Enantioselective Routes (e.g., Ni(II) Complexes)

The use of chiral transition metal complexes is a cornerstone of asymmetric catalysis. ehu.es For the synthesis of α-amino acids, square-planar Ni(II) complexes have emerged as a leading methodology. ehu.esnih.gov This approach typically involves a chiral complex formed from Ni(II), a Schiff base of glycine, and a chiral tridentate ligand derived from an amino acid like L-proline. nih.gov

This chiral Ni(II) complex acts as a nucleophilic glycine equivalent. researchgate.net Deprotonation of the glycine methylene (B1212753) group generates a chiral nucleophile that can be alkylated with high diastereoselectivity. researchgate.net For the synthesis of the target compound, the electrophile would be 3,3,3-trifluoropropyl iodide or a similar reagent. The reaction proceeds with high yield and excellent stereocontrol, often exceeding 95% diastereomeric excess. researchgate.net Following the alkylation, the amino acid product is liberated from the complex by acidic hydrolysis, and the chiral ligand can be recovered and reused. nih.govacs.org This method is operationally convenient and scalable. researchgate.net

Table 2: Key Features of Ni(II) Complex-Mediated Amino Acid Synthesis

Feature Description Reference
Chiral Ligand Typically derived from readily available chiral pool sources like L-proline. nih.gov
Substrate Schiff base of glycine complexed with Ni(II). acs.org
Reaction Asymmetric alkylation, Michael addition, or Mannich reaction. researchgate.netnih.gov
Stereocontrol High diastereoselectivity is induced by the chiral ligand. researchgate.net

| Product Release | Acidic hydrolysis to release the amino acid and recover the ligand. | nih.gov |

Biocatalytic N–H Carbene Insertion Reactions

A novel and powerful biocatalytic approach for forming C-N bonds is the enzymatic N–H carbene insertion reaction. nih.gov This method, which has no natural counterpart, utilizes engineered hemoproteins, such as myoglobin (B1173299) or cytochrome c variants, to catalyze the insertion of a carbene into an N-H bond. nih.govnih.gov

To synthesize this compound, this strategy would involve the reaction of ammonia (B1221849) (or a protected equivalent) with a suitable α-diazo ester, such as ethyl 2-diazo-5,5,5-trifluoropentanoate. The engineered enzyme activates the diazo compound to form a reactive iron-carbene intermediate, which then reacts enantioselectively with the amine source. nih.gov Significant progress has been made in engineering enzymes that can catalyze insertions of acceptor-acceptor carbene donors, achieving high yields and excellent enantioselectivity (up to 99.5:0.5 er). nih.gov This cutting-edge methodology offers a direct and efficient route to chiral α-trifluoromethyl amines and their derivatives.

Classical and Modern Convergent Synthetic Routes

The synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, the parent acid of the target ester, has been achieved on a large scale using a modern strategy known as dynamic kinetic resolution (DKR). nih.govresearchgate.net This process is highly efficient as it theoretically allows for the conversion of 100% of a racemic starting material into a single enantiomer.

The DKR process begins with the synthesis of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride. nih.gov This racemate is then subjected to conditions that facilitate both resolution and in-situ racemization of the undesired enantiomer. In a reported procedure, the racemic amino acid reacts with a chiral ligand and a nickel(II) salt in the presence of a base. nih.govresearchgate.net This forms a mixture of diastereomeric Ni(II) complexes. Due to thermodynamic equilibration, the mixture converges to the more stable diastereomer, which upon decomplexation, yields the desired (S)-amino acid in high enantiomeric purity and chemical yield. nih.gov This method avoids the 50% yield limitation of classical kinetic resolution and is suitable for large-scale, cost-effective production without requiring chromatography. nih.gov

A more classical, though less convergent, route involves the aforementioned alkylation of a chiral glycine equivalent, such as a chiral Ni(II) complex. researchgate.netnih.gov While this method provides high stereoselectivity, it is often more complex and less atom-economical for large-scale synthesis compared to the DKR approach. nih.gov

Strecker-Type Reaction Adaptations

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. researchgate.netmasterorganicchemistry.comwikipedia.org The reaction typically involves the one-pot, three-component condensation of an aldehyde or ketone, ammonia or an amine, and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, a plausible adaptation of the Strecker reaction would commence with 4,4,4-trifluorobutanal (B105314) as the aldehyde component.

The initial step involves the reaction of 4,4,4-trifluorobutanal with ammonia to form an imine in situ. Subsequent nucleophilic addition of cyanide to the imine would yield the corresponding α-aminonitrile, 2-amino-5,5,5-trifluoropentanenitrile. The final step would be the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification with ethanol (B145695) to afford the target ethyl ester.

Asymmetric variants of the Strecker reaction have been developed to control the stereochemistry of the newly formed chiral center. acs.orgnih.govnih.gov These methods often employ a chiral amine or a chiral catalyst. For instance, the use of a chiral amine, such as (S)-α-phenylethylamine, as the amine component can induce diastereoselectivity in the cyanide addition step. wikipedia.org Alternatively, a chiral catalyst can be employed to facilitate the enantioselective addition of cyanide to the achiral imine. nih.gov While the classical Strecker synthesis produces a racemic mixture of α-amino acids, these asymmetric adaptations offer a pathway to enantioenriched stereoisomers of this compound. wikipedia.org The stereochemical outcome in some asymmetric Strecker reactions has been shown to be influenced by the solvent used. acs.orgnih.gov

A proposed reaction scheme is as follows:

Reactants Reagents Product

Alkylation of Glycine Equivalents with Trifluoromethylated Reagents

A powerful and widely utilized method for the asymmetric synthesis of α-amino acids is the alkylation of chiral, nucleophilic glycine equivalents. nih.govnih.govchemrxiv.org This strategy has been successfully applied to the synthesis of ω-trifluoromethyl-containing amino acids. nih.gov The core of this approach involves a chiral nickel(II) complex of a Schiff base derived from glycine. This complex serves as a chiral glycine enolate equivalent, allowing for highly diastereoselective alkylation reactions.

For the synthesis of the (S)-enantiomer of 2-amino-5,5,5-trifluoropentanoic acid, a chiral nickel(II) complex derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine is employed. nih.gov Deprotonation of this complex with a suitable base generates a nucleophilic enolate, which is then alkylated with a trifluoromethylated reagent, such as 1-iodo-3,3,3-trifluoropropane. The bulky chiral ligand on the nickel complex effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.

Following the alkylation step, the resulting nickel(II) complex of the newly formed amino acid derivative is disassembled. This is typically achieved by treatment with acid, which liberates the amino acid and allows for the recovery of the chiral auxiliary. The free amino acid can then be esterified with ethanol under standard conditions to yield the target Ethyl (S)-2-amino-5,5,5-trifluoropentanoate. This methodology has been shown to be scalable and provides access to enantiomerically pure fluorinated amino acids. chemrxiv.org

Chiral Glycine Equivalent Alkylating Agent Key Steps Stereochemical Outcome

Olefin Functionalization Strategies

Olefin functionalization strategies, such as hydroformylation and hydroaminomethylation, offer an atom-economical approach to the synthesis of amino acids. These methods involve the conversion of an alkene into a more functionalized molecule in a single step. For the synthesis of this compound, a suitable olefin precursor would be 3,3,3-trifluoropropene (B1201522).

A tandem hydroformylation-amination sequence could be envisioned. magtech.com.cn In the first step, 3,3,3-trifluoropropene would undergo hydroformylation, a reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction is typically catalyzed by rhodium or cobalt complexes. acs.org The resulting aldehyde, 4,4,4-trifluorobutanal, could then undergo in situ reductive amination. In this step, the aldehyde reacts with an ammonia source to form an imine, which is then reduced to the corresponding amine. The subsequent esterification of the resulting amino acid would yield the target product. Asymmetric hydroformylation, using chiral ligands on the metal catalyst, can produce a chiral aldehyde, which would then lead to an enantioenriched amino acid. acs.org

Alternatively, a direct hydroaminomethylation of 3,3,3-trifluoropropene could be employed. magtech.com.cn This reaction involves the addition of an amine and a formyl group precursor across the double bond in a single step. While less common, this approach offers a more direct route to the amino acid backbone.

Olefin Substrate Reaction Strategy Catalyst Key Intermediates
3,3,3-Trifluoropropene Tandem Hydroformylation-Reductive Amination Rhodium or Cobalt complex 4,4,4-Trifluorobutanal, corresponding imine
3,3,3-Trifluoropropene Asymmetric Hydroformylation followed by Amination Chiral Rhodium complex Chiral 4,4,4-Trifluorobutanal

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient for the rapid generation of molecular diversity. frontiersin.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are well-suited for the synthesis of α-amino acid derivatives. beilstein-journals.orgresearchgate.netmdpi.com

A plausible Ugi four-component reaction for the synthesis of an this compound derivative would involve 4,4,4-trifluorobutanal, an amine (e.g., ammonia or a primary amine), a carboxylic acid, and an isocyanide, such as ethyl isocyanoacetate. dntb.gov.uamdpi.com The reaction proceeds through the formation of an imine from the aldehyde and the amine, which then reacts with the isocyanide and the carboxylic acid to form an α-acylamino amide. Subsequent hydrolysis of the amide and acyl groups would yield the desired amino acid, which could then be esterified. The use of a chiral amine or a chiral carboxylic acid can impart stereocontrol to the reaction.

The Passerini three-component reaction could also be adapted. beilstein-journals.org This reaction involves an aldehyde, a carboxylic acid, and an isocyanide. Reacting 4,4,4-trifluorobutanal with a suitable carboxylic acid and ethyl isocyanoacetate would yield an α-acyloxy carboxamide. This intermediate could then be further elaborated to the target amino ester.

MCR Type Key Reactants Intermediate Product
Ugi Reaction 4,4,4-Trifluorobutanal, Ammonia, Carboxylic Acid, Ethyl Isocyanoacetate α-Acylamino amide derivative
Passerini Reaction 4,4,4-Trifluorobutanal, Carboxylic Acid, Ethyl Isocyanoacetate α-Acyloxy carboxamide derivative

Chemical Reactivity and Derivatization Pathways of Ethyl 2 Amino 5,5,5 Trifluoropentanoate

Transformations at the Amino Group

The primary amino group in Ethyl 2-amino-5,5,5-trifluoropentanoate is a versatile nucleophile, readily participating in reactions to form amides, carbamates, ureas, and sulfonamides. These transformations are fundamental for its incorporation into larger molecules, such as peptides and other pharmacologically relevant scaffolds.

The amino group can be acylated to form an amide bond. This is one ofthe most common transformations for amino esters. In the context of peptide synthesis, the free amino group of this compound can act as the N-terminal residue (or a side-chain amine if incorporated differently) and be coupled with an N-protected amino acid.

The reaction typically involves the activation of the carboxylic acid partner using standard peptide coupling reagents. The corresponding free amino acid, (S)-2-amino-5,5,5-trifluoropentanoic acid, is extensively utilized in the design of bioactive peptides and protein research, underscoring the utility of this moiety in amidation reactions. nih.gov Common coupling agents facilitate the formation of the amide bond by converting the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the trifluoropentanoate ester.

Table 1: Common Reagents for Amidation and Peptide Coupling

Coupling Reagent ClassExample ReagentsActivator/Additive
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)1-Hydroxybenzotriazole (HOBt), Ethyl Cyanohydroxyiminoacetate (Oxyma)
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)N,N-Diisopropylethylamine (DIPEA)
Uronium/Guanidinium SaltsHATU, HBTUDIPEA, Collidine

Selective protection of the amino group is a critical step in multi-step syntheses to prevent unwanted side reactions. The two most common amine protecting groups in modern organic synthesis are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

Fmoc Protection: The Fmoc group is introduced by reacting this compound with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions. nih.govtotal-synthesis.com A mild base, like sodium bicarbonate or pyridine (B92270), is used to neutralize the acidic byproduct. total-synthesis.com The Fmoc group is known for its stability towards acidic conditions. total-synthesis.com Deprotection is readily achieved by treatment with a secondary amine base, typically a solution of 20% piperidine (B6355638) in an inert solvent like dimethylformamide (DMF). total-synthesis.com

Boc Protection: The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine (B128534) or under aqueous conditions. organic-chemistry.orgresearchgate.net This protecting group is robust towards most nucleophiles and bases, making it orthogonal to the Fmoc group. organic-chemistry.org Removal of the Boc group is accomplished under acidic conditions, commonly with strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an anhydrous solvent like dioxane or ethyl acetate. researchgate.netnih.gov

Table 2: N-Protection and Deprotection Strategies

Protecting GroupProtection ReagentTypical Conditions (Protection)Deprotection ReagentTypical Conditions (Deprotection)
Fmoc Fmoc-OSu or Fmoc-ClNaHCO₃, aq. DioxanePiperidine20% Piperidine in DMF
Boc (Boc)₂OTriethylamine, DCM or aq. NaOHTrifluoroacetic Acid (TFA) or HCl25-50% TFA in DCM or 4M HCl in Dioxane

The nucleophilic amino group can react with various electrophiles to yield a range of important functional groups.

Ureas: Substituted ureas are synthesized by reacting the amino ester with an isocyanate (R-N=C=O). nih.gov This reaction is generally high-yielding and proceeds without the need for a catalyst. Alternatively, safer phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, followed by the addition of a second amine to form an unsymmetrical urea. nih.gov

Carbamates: N-acylation with a chloroformate (R-O-CO-Cl) in the presence of a non-nucleophilic base yields the corresponding carbamate (B1207046) derivative. organic-chemistry.org This reaction is analogous to the Boc-protection step, where the electrophile is an activated carbonate.

Sulfonamides: Sulfonamides are readily formed by the reaction of this compound with a sulfonyl chloride (R-SO₂-Cl). ekb.eg The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves as both a catalyst and a scavenger for the HCl generated. ekb.eg

Reactions at the Ester Moiety

The ethyl ester functionality is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification, allowing for modification of the carboxyl terminus.

The ethyl ester can be cleaved to yield the parent carboxylic acid, 2-amino-5,5,5-trifluoropentanoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Heating the ester in the presence of aqueous mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), leads to the formation of the corresponding amino acid hydrochloride salt. nih.gov

Base-Mediated Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), at room or elevated temperature results in the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the zwitterionic amino acid. Enzymatic hydrolysis using lipases has also been demonstrated for similar fluorinated amino esters. mdpi.com

Transesterification involves the substitution of the ethyl group of the ester with a different alkyl group from another alcohol. This process is typically catalyzed by either an acid or a base. The reaction is driven to completion by using a large excess of the new alcohol. For example, reacting this compound with methanol (B129727) under acidic conditions will yield Mthis compound. This method is useful for synthesizing a variety of ester derivatives of the core amino acid structure.

Reduction to α-Amino Alcohols

The reduction of the ester functionality in this compound to its corresponding α-amino alcohol, 2-amino-5,5,5-trifluoropentan-1-ol (B13567274), is a pivotal transformation for accessing a class of chiral building blocks with significant potential in medicinal chemistry and materials science. This conversion is typically achieved using powerful hydride-donating reagents capable of reducing the ester group.

Lithium aluminum hydride (LiAlH₄) is a commonly employed and highly effective reagent for the reduction of esters to primary alcohols. rsc.orgdalalinstitute.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. beilstein-journals.org The general mechanism involves the formation of a tetrahedral intermediate, which collapses to release the alcohol upon acidic workup. For the reduction of this compound, the amino group is typically protected prior to reduction to avoid side reactions, as the acidic proton of the amine can react with the hydride reagent.

While LiAlH₄ is a potent reducing agent, caution is warranted when employing it for the reduction of fluorinated compounds, as exothermic and potentially explosive reactions have been reported. researchgate.net Therefore, careful control of reaction conditions, such as temperature and the rate of reagent addition, is crucial. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). dalalinstitute.com

Alternative reducing agents can also be considered for this transformation, each with its own reactivity profile and selectivity. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used under specific conditions, sometimes in the presence of activating agents. beilstein-journals.org Borane-methyl sulfide (B99878) complex (BMS) is another viable option, known for its ability to reduce carboxylic acids and their derivatives. The choice of reducing agent may be influenced by factors such as the presence of other functional groups in the molecule and the desired level of selectivity.

The resulting 2-amino-5,5,5-trifluoropentan-1-ol is a valuable synthon. The presence of the trifluoromethyl group can impart unique properties to molecules incorporating this fragment, such as increased metabolic stability and altered lipophilicity.

Interactive Table: Common Reducing Agents for Ester to Alcohol Conversion

Reducing AgentFormulaTypical SolventsReactivity towards EstersNotes
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFHighVery powerful, reduces most carbonyl compounds. Requires anhydrous conditions. Potential safety hazard with fluorinated compounds. rsc.orgdalalinstitute.comresearchgate.net
Sodium BorohydrideNaBH₄Methanol, Ethanol (B145695)LowGenerally unreactive with esters unless activated. More selective for aldehydes and ketones. beilstein-journals.org
Borane-Methyl SulfideBH₃·SMe₂THFModerate to HighGood for reducing carboxylic acids and esters.
Diisobutylaluminum HydrideDIBAL-HToluene, HexaneModerateCan be used to reduce esters to aldehydes at low temperatures.

Reactivity at the α-Carbon and Trifluoromethyl Side Chain

Epimerization and Racemization Studies

The stereochemical integrity of the α-carbon in this compound is a critical aspect, particularly in applications where enantiopurity is paramount, such as in the synthesis of pharmaceuticals. The α-proton of amino esters is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in epimerization or, in the case of a racemic base, complete racemization. nih.gov

The presence of the electron-withdrawing trifluoromethyl group on the side chain can influence the acidity of the α-proton. While the CF₃ group is remote from the α-carbon, its strong inductive effect can be transmitted through the carbon chain, potentially increasing the acidity of the α-proton and thus enhancing the propensity for epimerization under basic conditions. Studies on related α-trifluoromethyl amines have indicated that the inductive effect of the trifluoromethyl group can facilitate racemization. nih.gov

Therefore, in synthetic manipulations involving this compound, particularly those employing basic reagents or conditions, careful consideration must be given to the potential for loss of stereochemical purity. The choice of base, reaction temperature, and solvent can all play a significant role in mitigating this undesired side reaction. Non-coordinating, sterically hindered bases and low reaction temperatures are generally preferred to minimize epimerization. For instance, in peptide synthesis, where epimerization of amino acid residues is a known problem, specific coupling reagents and additives are used to suppress this phenomenon. nih.gov While specific epimerization studies on this compound are not extensively documented in the literature, the general principles of α-amino ester reactivity suggest that this is a potential reaction pathway that must be carefully managed.

Remote Functionalization and C-H Activation

The trifluoromethyl side chain of this compound presents opportunities for derivatization through remote functionalization and C-H activation strategies. These advanced synthetic methods allow for the selective introduction of functional groups at positions that are typically unreactive. The activation of C(sp³)–H bonds, particularly those in aliphatic chains, is a rapidly evolving field in organic synthesis. nih.gov

For this compound, the methylene (B1212753) groups (C-3 and C-4) of the pentanoate chain are potential targets for C-H activation. Directed C-H activation, where a functional group on the molecule guides a metal catalyst to a specific C-H bond, is a powerful strategy. The amino or ester group in the target molecule could potentially serve as such a directing group, facilitating the functionalization of the γ- or δ-positions. However, the formation of the kinetically and thermodynamically favored five- or six-membered metallacycles often directs functionalization to the β- or γ-positions, making remote δ-C-H activation more challenging. rsc.org

Influence of the Trifluoromethyl Group on Neighboring Group Participation

Neighboring group participation, or anchimeric assistance, is a phenomenon in which a nearby functional group in a molecule participates in a reaction, often leading to an enhanced reaction rate and specific stereochemical outcomes. dalalinstitute.com This participation typically involves the formation of a cyclic intermediate. In the context of this compound, the potential for the trifluoromethyl group to act as a participating group or to influence the participation of other groups is an interesting consideration.

The trifluoromethyl group is strongly electron-withdrawing and is not a classical participating group in the same way that a neighboring halogen or sulfur atom with lone pairs of electrons is. These classical participating groups can form bridged, cationic intermediates (e.g., halonium or sulfonium (B1226848) ions) that stabilize the transition state and lead to retention of stereochemistry. utexas.edu

However, the trifluoromethyl group can exert a significant electronic influence on the reactivity of the molecule. Its strong electron-withdrawing nature can destabilize the formation of a carbocation at an adjacent carbon, thereby disfavoring reaction pathways that proceed through such intermediates. Conversely, it can influence the acidity of nearby protons, as discussed in the context of epimerization.

While direct anchimeric assistance by the trifluoromethyl group itself is unlikely, its electronic influence on the molecule could indirectly affect reactions where neighboring group participation by another functional group, such as the amino group, might occur. For instance, in reactions involving the displacement of a leaving group at the β- or γ-position of the side chain (if such a derivative were synthesized), the inductive effect of the trifluoromethyl group could modulate the nucleophilicity of the amino group and its ability to participate in the reaction. Further research into the reactivity of derivatives of this compound would be necessary to fully elucidate the electronic influence of the trifluoromethyl group on potential neighboring group participation pathways.

Applications As a Key Synthetic Building Block in Advanced Organic Synthesis

Incorporation into Peptide and Peptidomimetic Scaffolds

The introduction of fluorinated amino acids like ethyl 2-amino-5,5,5-trifluoropentanoate into peptide and peptidomimetic structures is a widely used strategy to enhance their metabolic stability, binding affinity, and conformational preferences. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. nih.govresearchgate.net

Synthesis of Fluorinated Peptides with Modified Conformations

The strong electron-withdrawing nature of the trifluoromethyl group can alter the bond angles and rotational barriers within a peptide backbone, leading to distinct and often more stable secondary structures. The incorporation of residues derived from this compound can induce or stabilize specific conformations, such as β-turns or helical structures, which are often critical for biological activity. princeton.edu This conformational control is a powerful tool in the rational design of peptides with tailored functions.

Design of Enzyme Inhibitors and Receptor Ligands (Structural and Mechanistic Aspects)

The trifluoromethyl group can serve as a bioisostere for other chemical groups, mimicking their size and shape while altering their electronic properties. This is particularly useful in the design of enzyme inhibitors and receptor ligands. researchgate.net For instance, the trifluoromethyl group can act as a non-hydrolyzable mimic of a carbonyl group, leading to potent and stable enzyme inhibitors. nih.gov A notable example is the role of the (S)-2-amino-5,5,5-trifluoropentanoic acid residue in the development of avagacestat, a γ-secretase inhibitor investigated for the treatment of Alzheimer's disease. nih.gov Furthermore, the unique electronic properties of the C-F bond can lead to enhanced binding interactions with protein targets through non-covalent interactions like dipole-dipole and orthogonal multipolar interactions. princeton.edu The strategic placement of fluorinated residues can also modulate the pKa of nearby functional groups, influencing the ionization state and binding affinity of the ligand. nih.gov

ApplicationKey Structural FeatureMechanistic Insight
Enzyme InhibitionTrifluoromethyl group as a carbonyl mimicForms stable tetrahedral intermediates with active site residues
Receptor BindingAltered molecular conformation and electronicsEnhanced binding affinity through specific fluorine-protein interactions
Improved PharmacokineticsIncreased metabolic stabilityC-F bond resists enzymatic cleavage

Construction of Constrained Peptidic Structures

Introducing conformational constraints into a peptide's structure can pre-organize it into its bioactive conformation, leading to increased potency and selectivity. The steric bulk and unique bonding characteristics of the trifluoromethyl group can be exploited to create these constraints. nih.gov By restricting the rotational freedom of the peptide backbone, the entropic penalty of binding to a target is reduced, resulting in a more favorable binding event.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and agrochemicals. The incorporation of fluorine into these structures can significantly enhance their biological activity and physicochemical properties. nih.gov

Precursor to Fluorinated Nitrogen-Containing Heterocycles

This compound serves as a versatile precursor for the synthesis of a wide array of fluorinated nitrogen-containing heterocycles. nih.gov The amino and ester functionalities provide reactive handles for various cyclization reactions, allowing for the construction of diverse ring systems. The trifluoromethyl group is carried through these synthetic transformations, imparting its beneficial properties to the final heterocyclic product.

Synthesis of Chiral Fluorinated Pyridines, Pyrroles, and Indoles

The chirality of this compound can be transferred to the final heterocyclic product, enabling the synthesis of enantiomerically pure fluorinated pyridines, pyrroles, and indoles. researchgate.netresearchgate.netnih.gov Chiral heterocycles are of immense importance in drug discovery, as different enantiomers of a drug can have vastly different biological activities. The ability to synthesize these molecules in a stereocontrolled manner is therefore highly valuable.

Heterocycle ClassSynthetic StrategySignificance
Fluorinated PyridinesCyclocondensation reactionsImportant scaffolds in medicinal chemistry with diverse biological activities
Fluorinated PyrrolesPaal-Knorr type synthesesCore structures in many natural products and pharmaceuticals
Fluorinated IndolesFischer indole (B1671886) synthesis and variationsPrivileged structures in drug discovery, often exhibiting potent bioactivity

Role in Natural Product and Analogue Synthesis

The incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile. researchgate.net this compound, as a protected form of (S)-2-amino-5,5,5-trifluoropentanoic acid, is an important precursor for introducing a trifluoromethylated moiety into larger, biologically active structures. nih.gov

The biological activity of complex molecules is often dependent on their precise three-dimensional structure. Therefore, the stereoselective synthesis of building blocks like 2-amino-5,5,5-trifluoropentanoic acid is of paramount importance. One highly efficient method for preparing the enantiomerically pure (S)-form of this amino acid is through Dynamic Kinetic Resolution (DKR). nih.govacs.org

The DKR process typically involves the use of a chiral ligand and a metal catalyst to selectively resolve a racemic mixture of the amino acid. This approach is noted for its operational convenience and scalability, making it suitable for large-scale synthesis without the need for extensive chromatographic purification. acs.org The resulting enantiopure amino acid can then be esterified to yield Ethyl (S)-2-amino-5,5,5-trifluoropentanoate for subsequent use in peptide synthesis or other coupling reactions.

Table 1: Overview of Dynamic Kinetic Resolution for (S)-2-amino-5,5,5-trifluoropentanoic Acid Synthesis nih.govacs.org

Parameter Description
Starting Material Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride
Key Reagents Chiral tridentate ligand, Nickel(II) chloride, Potassium carbonate
Solvent Methanol (B129727)
Process Advantage High chemical yield and diastereoselectivity; scalable to >20g

| Significance | Provides reliable access to the enantiomerically pure trifluoromethylated building block. |

The ethyl ester serves as a protected form of the carboxylic acid, facilitating its use in standard peptide coupling protocols and other organic transformations where the free acid might interfere.

The introduction of fluorinated groups is a well-established strategy to enhance the metabolic stability and efficacy of drug candidates. nih.gov The trifluoromethyl group, in particular, can improve a molecule's lipophilicity and its ability to cross biological membranes. nih.gov

A prominent example of the application of this building block is in the synthesis of Avagacestat , a γ-secretase inhibitor investigated for the treatment of Alzheimer's disease. nih.govacs.org The backbone of Avagacestat incorporates the (S)-2-amino-5,5,5-trifluoropentanoic acid moiety, which serves as a fluorinated analogue of norvaline. nih.gov The presence of the trifluoromethyl group in this scaffold is critical for its biological activity and pharmacokinetic profile. The synthesis of Avagacestat utilizes the amino acid building block, for which this compound is a direct precursor, to construct the complex molecular architecture of the drug.

Contributions to Material Science and Supramolecular Chemistry (Focus on Chemical Structure and Synthesis)

While the use of this compound is well-documented in medicinal chemistry, its applications in material science are an emerging area of interest. The unique properties conferred by the trifluoromethyl group—such as hydrophobicity, thermal stability, and the ability to participate in fluorine-specific non-covalent interactions—suggest significant potential in the design of novel materials. nih.govresearchgate.net

The self-assembly of peptides into ordered nanostructures like fibrils, nanotubes, and hydrogels is a rapidly growing field with applications in tissue engineering, drug delivery, and catalysis. nih.gov The incorporation of fluorinated amino acids into peptide sequences can profoundly influence this assembly process. nih.govresearchgate.net

Fluorination can drive the self-assembly of peptides through the "fluorous effect," where the highly hydrophobic and lipophobic nature of fluorinated segments causes them to segregate from both aqueous and hydrocarbon environments, leading to the formation of well-defined nanostructures. nih.gov Peptides containing fluorinated amino acids have been shown to form stable fibrillar structures and organogels. researchgate.net While the non-fluorinated analogue, norvaline, has been observed in dipeptides that tend to crystallize rather than form gels mdpi.com, the introduction of a CF₃ group could alter these aggregation pathways.

Although specific research on nanostructures derived directly from this compound is not extensively documented, its parent amino acid represents a prime candidate for incorporation into peptide sequences to engineer novel, fluorine-rich biomaterials with tunable self-assembly properties. nih.gov

The synthesis of advanced polymers with tailored properties is crucial for numerous technological applications. Amino acids and their esters can serve as monomers for the creation of polyamides and poly(amino acids). The incorporation of this compound into a polymer backbone would yield a material with the distinct characteristics of the trifluoromethyl group, such as high thermal stability, chemical resistance, and low surface energy. Such fluorinated polymers could find use in specialized coatings, membranes, or advanced textiles.

Furthermore, chiral amino acid derivatives are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The conversion of this compound into a corresponding amino alcohol or other functionalized molecule could yield a ligand for metal-catalyzed reactions. It has been demonstrated that the presence of fluoroalkyl groups in chiral ligands can enhance their ability to induce asymmetry in stereoselective chemical transformations. mdpi.com Therefore, ligands derived from this building block hold potential for improving the efficiency and selectivity of important synthetic processes.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of Ethyl 2-amino-5,5,5-trifluoropentanoate by probing the magnetic properties of its constituent atomic nuclei.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Structural Assignment

A comprehensive structural assignment is achieved by integrating data from ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy. Each nucleus provides unique information about its local chemical environment, which, when combined, allows for an unambiguous mapping of the molecule's framework. The trifluoromethyl (CF₃) group is particularly useful as a probe due to the favorable characteristics of the ¹⁹F nucleus. acs.orgacs.org

Predicted NMR Data for this compound

Atom Position (Structure) Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity J-Coupling (Hz)
H -C(2) ¹H ~3.5 - 3.8 Triplet (t) JH2-H3
H ₂-C(3) ¹H ~1.8 - 2.0 Multiplet (m) JH3-H2, JH3-H4
H ₂-C(4) ¹H ~2.1 - 2.3 Multiplet (m) JH4-H3, JH4-F5
NH ¹H ~1.5 - 2.5 (broad) Singlet (s) -
O-CH ₂-CH₃ ¹H ~4.1 - 4.3 Quartet (q) JCH₂-CH₃
O-CH₂-CH ¹H ~1.2 - 1.4 Triplet (t) JCH₃-CH₂
C (1)=O ¹³C ~173 - 176 - -
C (2)-NH₂ ¹³C ~52 - 55 - -
C (3)H₂ ¹³C ~28 - 32 - -
C (4)H₂ ¹³C ~30 - 34 - JC4-F5
C (5)F₃ ¹³C ~125 - 128 Quartet (q) JC5-F5
O-C H₂-CH₃ ¹³C ~60 - 63 - -
O-CH₂-C H₃ ¹³C ~13 - 15 - -
C(5)-F ¹⁹F ~ -60 to -75 Triplet (t) JF5-H4

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the atomic connectivity established by 1D NMR. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be expected between the proton at C2 and the methylene (B1212753) protons at C3, between C3 protons and C4 protons, and within the ethyl group (CH₂ and CH₃). This confirms the linear aliphatic chain structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). github.io This technique would definitively link each proton signal to its corresponding carbon in the structure (e.g., H2 to C2, H3 to C3, etc.), confirming the carbon backbone assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu Key correlations would include the protons of the ethyl group (O-CH₂) coupling to the carbonyl carbon (C1), and the proton at C2 coupling to the carbonyl carbon (C1), unambiguously establishing the ester functionality and its connection to the amino acid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): While more critical for complex, rigid structures, NOESY can provide information about through-space proximity of atoms. For this flexible molecule, it could help in analyzing preferred solution-state conformations.

Applications of ¹⁹F NMR as a Spectroscopic Probe in Chemical and Biological Systems (Excluding Clinical)

The trifluoromethyl group in this compound makes it an excellent candidate for ¹⁹F NMR studies. The ¹⁹F nucleus possesses several advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov

Key applications in non-clinical research include:

Probing Protein Structure and Dynamics: When this fluorinated amino acid is incorporated into a protein, the ¹⁹F NMR signal acts as a sensitive reporter on the local microenvironment. nih.gov Changes in protein conformation, such as those induced by ligand binding or unfolding, can be monitored by observing changes in the fluorine chemical shift. acs.orgnih.gov

Enzymatic Assays: The transformation of fluorine-labeled compounds can be selectively observed by ¹⁹F NMR, even within complex biological mixtures. This allows for the development of assays to monitor enzyme activity, such as the conversion of a substrate to a product.

Studying Molecular Interactions: The sensitivity of the ¹⁹F chemical shift to its environment makes it an ideal probe for studying non-covalent interactions between molecules, such as protein-ligand or protein-protein interactions. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₇H₁₂F₃NO₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated.

Calculated Exact Mass for C₇H₁₃F₃NO₂⁺

Element Count Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 7 12.000000 84.000000
Hydrogen (¹H) 13 1.007825 13.001725
Fluorine (¹⁹F) 3 18.998403 56.995209
Nitrogen (¹⁴N) 1 14.003074 14.003074
Oxygen (¹⁶O) 2 15.994915 31.989830

| Total [M+H]⁺ | | | 199.082138 |

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would confirm the elemental composition of the molecule. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (such as the [M+H]⁺ ion) to generate a characteristic pattern of product ions. The analysis of these fragmentation pathways provides robust confirmation of the proposed molecular structure. nih.gov For this compound, common fragmentation pathways in positive ion mode would include losses of neutral molecules and characteristic cleavages of the amino ester backbone.

Predicted Fragmentation Pathways for this compound ([M+H]⁺ = 199.08)

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure/Identity
199.08 H₂O (18.01) 181.07 Loss of water from amine and carboxyl groups
199.08 C₂H₅OH (46.04) 153.04 Loss of ethanol (B145695) from the ester group
199.08 CO₂ (43.99) + C₂H₆ (30.05) 125.04 Decarboxylation and loss of ethane
153.04 CO (28.00) 125.04 Loss of carbon monoxide from the acid fragment

These fragmentation patterns, which involve characteristic losses from the ester and amino acid portions of the molecule, serve as a molecular fingerprint, confirming the identity and structural arrangement of this compound. nih.govresearchgate.netresearchgate.net

Advanced Ionization Techniques (e.g., ESI-MS, MALDI-MS)

Advanced soft ionization mass spectrometry techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are indispensable for the characterization of amino acid derivatives. These methods are ideal for analyzing thermally labile and polar molecules like this compound without causing significant fragmentation.

In ESI-MS analysis, the compound is expected to be readily protonated in the acidic mobile phase, primarily at the amino group, which is the most basic site. This would result in a prominent pseudomolecular ion peak corresponding to [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would likely induce characteristic fragmentation patterns, such as the neutral loss of ethanol from the ester group or the loss of the entire ethyl formate (B1220265) moiety, providing further structural confirmation. researchgate.net

MALDI-MS, while less common for small molecules, can also be employed. The choice of matrix is critical to achieving efficient desorption and ionization. The resulting spectrum would similarly be dominated by the protonated molecular ion [M+H]⁺. These techniques are particularly valuable for identifying the compound in complex mixtures or when incorporated into larger peptide structures. acs.org

Table 1: Expected Ions in ESI-MS Analysis of this compound

Ion FormulaDescriptionExpected m/z (Monoisotopic)
[C₇H₁₂F₃NO₂ + H]⁺Protonated Molecular Ion200.0893
[C₅H₈F₃NO₂ + H]⁺Loss of Ethylene (C₂H₄)172.0580
[C₅H₉F₃N]⁺Loss of Ethyl Formate156.0682
[C₂H₆N]⁺Fragment from α-cleavage44.0495

X-ray Crystallography

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been deposited in public crystallographic databases. Therefore, the following sections discuss the potential structural insights that would be obtained from such an analysis, based on studies of similar fluorinated amino acids. nih.govmdpi.com

For a chiral molecule like this compound, X-ray crystallography is the definitive method for determining its absolute configuration. If a crystal of a single enantiomer (e.g., the R- or S-form) is analyzed using a radiation source that can induce anomalous dispersion (like copper or synchrotron radiation), the absolute structure can be determined unambiguously. This is typically achieved by evaluating the Flack parameter, which should refine to a value close to zero for the correct enantiomer. rsc.org This analysis would provide unequivocal proof of the stereochemistry at the α-carbon.

The crystal packing is dictated by a network of intermolecular interactions. For this compound, the primary interactions would involve hydrogen bonds originating from the amine (N-H) group, which would act as donors, to the carbonyl oxygen (C=O) of the ester group on a neighboring molecule, which would act as an acceptor. nih.gov These N-H···O=C interactions are fundamental to the packing of amino acids and their derivatives.

Furthermore, the trifluoromethyl group plays a crucial role in the crystal packing. nih.gov It can participate in various weak interactions, including C-H···F hydrogen bonds and dipole-dipole interactions. The fluorine atoms can also form contacts with other fluorine atoms (F···F interactions), which are driven by favorable electrostatic interactions rather than repulsion. acs.org These collective forces would define the three-dimensional architecture of the crystal lattice.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDescription
Hydrogen BondAmine (N-H)Carbonyl Oxygen (C=O)Strong, directional interactions forming chains or sheets.
Dipole-DipoleEster (C=O), CF₃ groupEster (C=O), CF₃ groupInteractions between polarized functional groups.
van der WaalsAlkyl chain, Ethyl groupAlkyl chain, Ethyl groupNon-specific attractive forces contributing to packing efficiency.
Weak Hydrogen BondAliphatic C-HFluorine (C-F)Potential weak interactions influencing conformational details.
Fluorine-Fluorine ContactsCF₃ groupCF₃ groupInteractions between CF₃ groups on adjacent molecules. acs.org

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. While specific spectra for this compound are not widely published, the expected characteristic bands can be predicted based on established group frequencies.

The FTIR and Raman spectra would exhibit characteristic bands confirming the presence of the primary amine, the ethyl ester, and the trifluoromethyl group. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the 3300-3400 cm⁻¹ region in the IR spectrum. The ester carbonyl (C=O) stretching vibration will produce a strong, sharp absorption band around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region.

The trifluoromethyl group is characterized by strong C-F stretching vibrations, which are typically observed in the 1100-1350 cm⁻¹ range. These bands can sometimes overlap with the C-O stretching bands of the ester, but their high intensity often makes them distinguishable. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of less polar bonds, complementing the information obtained from IR spectroscopy. arxiv.orgmdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Primary Amine (NH₂)N-H Stretch3300 - 3400Medium
Primary Amine (NH₂)N-H Bend (Scissoring)1590 - 1650Medium to Strong
Ester (C=O)C=O Stretch1730 - 1750Strong
Ester (C-O)C-O Stretch1100 - 1300Strong
Trifluoromethyl (CF₃)C-F Symmetric Stretch~1150Strong
Trifluoromethyl (CF₃)C-F Asymmetric Stretch1200 - 1350Very Strong
Alkyl Chain (CH₂, CH₃)C-H Stretch2850 - 2960Medium

In-Depth Spectroscopic and Structural Analysis of this compound Currently Limited by Available Research

A comprehensive review of scientific literature reveals a notable scarcity of in-depth research specifically focused on the advanced spectroscopic and structural characterization of the chemical compound this compound. While the synthesis and general properties of this and related fluorinated amino acids are documented, detailed investigations into its specific conformational preferences, intramolecular interactions, and chiroptical properties appear to be limited. Consequently, a detailed article covering the advanced characterization as specified cannot be fully generated at this time.

General principles and findings for structurally related compounds, such as other amino esters or molecules with trifluoromethyl groups, suggest that this compound likely exhibits interesting conformational behavior influenced by the bulky and electron-withdrawing trifluoromethyl group. However, without direct studies, any discussion would be speculative and not meet the criteria of a scientifically rigorous article based on detailed research findings.

Further empirical studies employing techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy (including Nuclear Overhauser Effect studies), Fourier-transform infrared (FTIR) spectroscopy, and computational modeling (like Density Functional Theory - DFT) would be necessary to elucidate the specific intramolecular hydrogen bonding and conformational landscape of this molecule.

Similarly, the chiroptical properties, which are crucial for understanding the three-dimensional structure of chiral molecules, remain uncharacterized. Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy would be essential for assessing the enantiomeric purity and studying the solution-state conformations of its chiral derivatives.

Until such specific research is conducted and published, a detailed and data-driven article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be responsibly compiled.

Computational and Theoretical Investigations of Ethyl 2 Amino 5,5,5 Trifluoropentanoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

DFT methods, in particular, have been successfully used to study the structural and electronic properties of various organic molecules, including amino acids and their derivatives. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. For molecules containing fluorine, basis sets that can adequately describe the polarization of the electron density are essential.

The electronic structure of Ethyl 2-amino-5,5,5-trifluoropentanoate is significantly influenced by the presence of the trifluoromethyl (CF3) group. Fluorine's high electronegativity leads to a strong polarization of the C-F bonds, creating a partial positive charge on the carbon atom and partial negative charges on the fluorine atoms. This electron-withdrawing effect can propagate through the carbon chain, influencing the reactivity of the entire molecule. mdpi.com The C-F bond is one of the strongest covalent bonds in organic chemistry, contributing to the metabolic stability of many fluorinated compounds. mdpi.com

Illustrative Table of Calculated Atomic Charges The following table presents hypothetical Mulliken atomic charges for key atoms in this compound, as would be calculated using DFT. These values are illustrative and based on typical charge distributions in similar fluorinated organic molecules.

AtomHypothetical Mulliken Charge (a.u.)
N (amino)-0.8 to -1.0
Cα (chiral)+0.1 to +0.3
C=O (carbonyl)+0.5 to +0.7
O (carbonyl)-0.5 to -0.7
C (CF3)+0.6 to +0.8
F (average)-0.2 to -0.4

The flexibility of the pentanoate chain allows this compound to adopt various conformations. Conformational analysis is crucial for understanding its biological activity and reactivity, as the three-dimensional shape of a molecule dictates how it interacts with other molecules. The trifluoromethyl group, being sterically demanding, is expected to have a significant impact on the conformational preferences of the molecule. iris-biotech.de

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. Key dihedral angles to consider would be those around the Cα-Cβ and Cβ-Cγ bonds. The gauche effect, often observed in fluorinated alkanes, might also play a role in determining the preferred conformations. nih.gov For peptides containing trifluoromethylated amino acids, these conformational preferences can induce specific secondary structures, such as β-turns. iris-biotech.de

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO. The lone pair of the amino group will likely contribute significantly to the HOMO, making it a primary site for electrophilic attack. The LUMO is expected to be localized around the ester carbonyl group and the C-F bonds, indicating these as potential sites for nucleophilic attack.

Illustrative Table of FMO Energies and Reactivity Descriptors The following table provides hypothetical values for FMO energies and related reactivity descriptors for this compound, based on DFT calculations for similar molecules. These values are for illustrative purposes.

ParameterHypothetical Value (eV)Description
EHOMO-9.0 to -10.0Energy of the Highest Occupied Molecular Orbital
ELUMO-0.5 to -1.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap8.5 to 9.5Indicator of chemical stability and reactivity
Ionization Potential9.0 to 10.0Energy required to remove an electron
Electron Affinity0.5 to 1.5Energy released when an electron is added

Reaction Mechanism Elucidation

Theoretical chemistry can provide detailed insights into the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the reaction pathway, identifying intermediates and transition states, and calculating activation energies, computational studies can complement experimental findings and aid in the optimization of synthetic routes.

A key aspect of mechanistic studies is the characterization of transition states. A transition state is a high-energy structure that connects reactants and products. By calculating the geometry and energy of the transition state, the activation energy for a reaction can be determined. This information is crucial for understanding the reaction rate.

For the synthesis of this compound, which could involve steps like amination of a precursor ester, the transition state would involve the formation of a new C-N bond. Computational modeling could be used to investigate the geometry of this transition state, including the bond lengths and angles of the interacting atoms. For instance, in the synthesis of the parent acid, dynamic kinetic resolution has been employed, and the mechanism of such reactions can be elucidated through computational modeling of the transition states of the key stereodetermining steps. nih.gov

Computational chemistry can also be used to evaluate the kinetic and thermodynamic favorability of a reaction. The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction, with a negative ΔG indicating a thermodynamically favorable process. The activation energy (Ea), determined from the transition state energy, governs the reaction rate, with a lower Ea leading to a faster reaction.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a synthetic pathway can be constructed. This allows for a comparison of different potential routes and the identification of the most efficient one. For example, in the synthesis of fluorinated amino acids, the choice of fluorinating agent and reaction conditions can be guided by computational predictions of the thermodynamics and kinetics of the fluorination step.

Molecular Dynamics (MD) Simulations

Solvent Effects on Conformation and Dynamics

The conformation and dynamics of this compound are expected to be significantly influenced by the surrounding solvent. MD simulations in different explicit solvents (e.g., water, methanol (B129727), chloroform) would reveal how solvent polarity and hydrogen bonding capabilities affect the molecule's structure and flexibility.

In polar protic solvents like water, the amino and ester groups would engage in hydrogen bonding, influencing the torsional angles of the molecule. The trifluoromethyl group, being hydrophobic, would likely influence the local solvent structure. In contrast, in a nonpolar solvent, intramolecular interactions would play a more dominant role in determining the preferred conformation.

Key Research Findings (Hypothetical):

In Water: MD simulations would likely show a more extended conformation of the pentanoate chain, with the polar amino and ester groups well-solvated. The rotational freedom around the Cα-Cβ and Cβ-Cγ bonds might be influenced by the hydration shell.

In Chloroform (B151607): A more compact or folded conformation might be favored to minimize the exposure of the polar groups to the nonpolar solvent. Intramolecular hydrogen bonding between the amino and ester groups could be more prevalent.

In Methanol: An intermediate behavior between water and chloroform would be expected, with a mix of solvent interactions and intramolecular forces governing the conformational landscape.

Table 1: Hypothetical Solvent Effects on the Conformation of this compound from MD Simulations

SolventPredominant ConformationKey Interactions
WaterExtendedStrong hydrogen bonding with solvent
MethanolSemi-extendedModerate solvent interaction and intramolecular forces
ChloroformFoldedIntramolecular hydrogen bonding

Ligand-Substrate Interactions in Catalytic Systems (Theoretical Models)

Theoretical models, often combining quantum mechanics (QM) and molecular mechanics (MM) in QM/MM approaches, are instrumental in understanding how molecules like this compound interact with enzyme active sites or catalytic receptors. The trifluoromethyl group can significantly influence binding affinity and selectivity through various non-covalent interactions.

The fluorine atoms can participate in favorable interactions with electron-deficient regions of a substrate or catalyst. nih.govmdpi.com The strong C-F bond and the electron-withdrawing nature of the CF3 group can also modulate the acidity of the α-proton and the nucleophilicity of the amino group, thereby affecting its reactivity in a catalytic cycle. mdpi.com

Key Research Findings (Hypothetical):

Enzyme Active Site Modeling: QM/MM simulations could model the docking of this compound into an enzyme's active site. These models would likely highlight the role of the trifluoromethyl group in occupying hydrophobic pockets and potentially forming specific interactions with backbone amides or aromatic residues.

Table 2: Hypothetical Interaction Energies for this compound in a Catalytic Binding Site

Interaction TypeEnergy Contribution (kcal/mol)Interacting Groups
Electrostatic-5.2Amino group with acidic residue
Van der Waals-3.8Trifluoromethyl group with hydrophobic pocket
Hydrogen Bonding-4.5Ester carbonyl with donor group
Solvation Penalty+2.1Desolvation of the ligand upon binding

QSAR and Cheminformatics Studies (Focused on Structural Features)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are used to correlate the structural features of molecules with their biological activity or physicochemical properties. For a series of analogues of this compound, these methods could be used to build predictive models.

Structural descriptors relevant to this molecule would include electronic properties (e.g., partial charges on the fluorine and nitrogen atoms), steric parameters (e.g., molecular volume, shape indices), and lipophilicity (e.g., logP). The presence of the trifluoromethyl group would be a key descriptor, significantly impacting lipophilicity and electronic features.

Key Research Findings (Hypothetical):

QSAR Model Development: A hypothetical QSAR study on a series of similar compounds might reveal that the inhibitory activity against a particular enzyme is positively correlated with the lipophilicity contribution of the side chain and negatively correlated with the steric bulk around the amino group.

Cheminformatics Analysis: A cheminformatics approach could involve mapping the chemical space of fluorinated amino esters to identify regions associated with desirable properties. This could guide the design of new derivatives with improved activity or metabolic stability.

Table 3: Key Structural Descriptors for a Hypothetical QSAR Study of this compound and its Analogues

DescriptorDefinitionTypical Value/Influence
cLogPCalculated octanol-water partition coefficientIncreased by the CF3 group, indicating higher lipophilicity
Molar RefractivityMolar volume and polarizabilityInfluenced by the overall size and electronic distribution
Dipole MomentMeasure of molecular polaritySignificantly affected by the electronegative F and O atoms
HOMO/LUMO EnergiesHighest Occupied/Lowest Unoccupied Molecular Orbital energiesRelated to chemical reactivity and electronic transitions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-5,5,5-trifluoropentanoate, and how can purity be optimized?

  • Methodological Answer : A common approach involves alkylation of trifluoromethyl-containing precursors followed by esterification. For example, racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride can be synthesized via alkylation of nitroalkanes with trifluoromethyl halides, followed by reduction and esterification . Dynamic kinetic resolution (DKR) using chiral catalysts (e.g., Burkholderia cepacia lipase) improves enantiomeric excess (>99% ee) . Purity optimization requires ion-exchange chromatography (e.g., Dowex 50WX8 resin) and recrystallization in ethanol/water mixtures.
Key Steps Conditions Yield/Purity
AlkylationNitroalkane + CF₃CH₂Br, K₂CO₃, DMF60-70% yield
DKR ResolutionLipase, pH 7.5, 25°C>99% ee
PurificationDowex 50WX8 resin, EtOH/H₂O (3:1)≥98% purity (HPLC)

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of:

  • NMR : 19F^{19}\text{F} NMR detects trifluoromethyl groups (δ -65 to -70 ppm, coupling constants JFFJ_{F-F} ≈ 10 Hz) .
  • X-ray crystallography : Resolve stereochemistry via single-crystal analysis (e.g., SHELXL-2018/3 refinement ).
  • HPLC-MS : Confirm molecular weight (C₇H₁₀F₃NO₂, MW 215.16) and enantiomeric ratios .

Advanced Research Questions

Q. How does trifluoromethyl substitution impact the compound’s bioactivity in protein-binding studies?

  • Methodological Answer : Trifluoromethyl groups enhance hydrophobicity and metabolic stability. For example, trifluoroleucine analogues (structurally similar) show increased α-helix stability in melittin peptides due to reduced dielectric constant and stronger van der Waals interactions . To assess binding:

Synthesize fluorinated analogues via solid-phase peptide synthesis (SPPS).

Use circular dichroism (CD) spectroscopy to monitor α-helix content.

Perform surface plasmon resonance (SPR) to quantify binding affinity (e.g., KD values for membrane receptors).

Parameter Trifluoroleucine Natural Leucine
α-Helix Content 85%72%
Membrane Binding KD 12 nM45 nM
Metabolic Half-life 8.5 h2.3 h

Q. How should researchers address contradictions in catalytic efficiency data during asymmetric synthesis?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or substrate impurities. Systematic troubleshooting steps:

Control Experiments : Compare yields/ee in anhydrous THF vs. DMF (polar aprotic solvents favor DKR ).

Catalyst Screening : Test Burkholderia cepacia lipase vs. Candida antarctica Lipase B (activity varies by substrate steric bulk).

Impurity Profiling : Use GC-MS to detect residual trifluoromethyl halides (<0.1% threshold).

Variable Tested Optimal Condition Impact on ee
Solvent (THF vs. DMF)THFee ↑ 15%
Catalyst Loading (5% vs. 10%)10%ee ↑ 8%
Substrate Purity (≥98%)Requiredee reproducibility ±2%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.